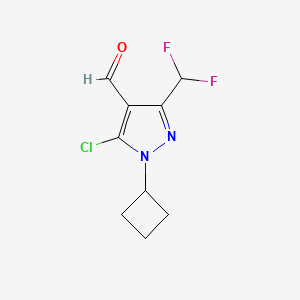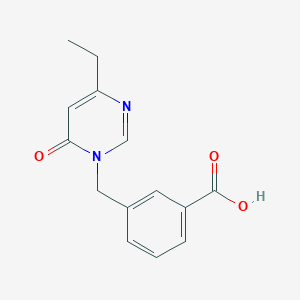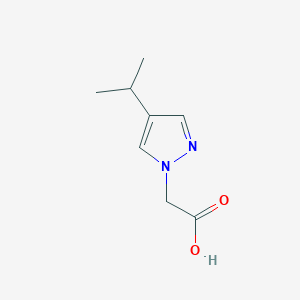![molecular formula C15H8Cl2INOS B11776670 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11776670.png)
3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction of a suitable precursor, such as 2-chlorobenzaldehyde, with sulfur sources under acidic conditions.
Introduction of chlorine atoms: Chlorination of the benzo[b]thiophene core can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Iodination of the phenyl ring: The iodination of the phenyl ring can be achieved using iodine and an oxidizing agent such as sodium iodate.
Amidation reaction: The final step involves the coupling of the iodinated phenyl ring with the benzo[b]thiophene core through an amidation reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: A related compound with similar structural features but lacking the iodophenyl group.
3-Iodo-N-(3-chlorophenyl)benzo[b]thiophene-2-carboxamide: A compound with the positions of chlorine and iodine atoms reversed.
Uniqueness
3,6-Dichloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The combination of these halogens can enhance its bioactivity and make it a valuable compound for various research purposes.
Propriétés
Formule moléculaire |
C15H8Cl2INOS |
|---|---|
Poids moléculaire |
448.1 g/mol |
Nom IUPAC |
3,6-dichloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8Cl2INOS/c16-8-4-5-11-12(6-8)21-14(13(11)17)15(20)19-10-3-1-2-9(18)7-10/h1-7H,(H,19,20) |
Clé InChI |
HXLMJKRDFZTQMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)
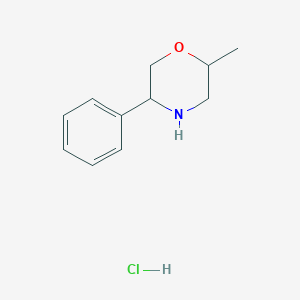
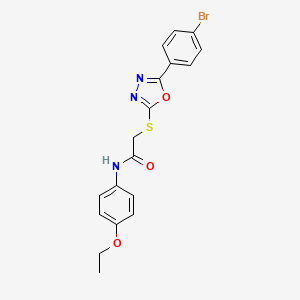
![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)
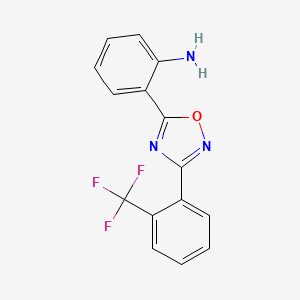
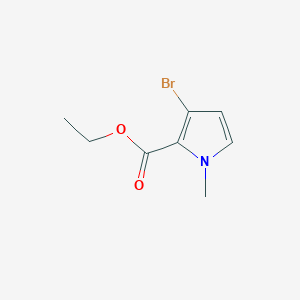
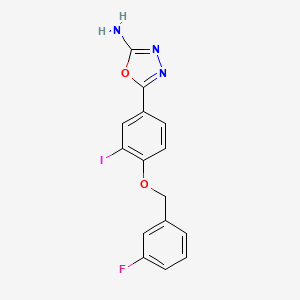

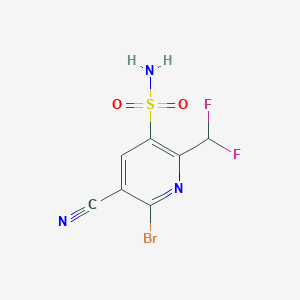
![Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B11776637.png)
